molecular formula C15H22N2O3S B2661806 (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate CAS No. 1354010-01-7

(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

Cat. No. B2661806
CAS RN: 1354010-01-7
M. Wt: 310.41
InChI Key: WZHFWDNNSKXSLY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, also known as Boc-3-amino-4-(methylthio)-2-pyrrolidone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate include an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin. This increase can lead to improvements in mood, cognition, and behavior. Additionally, (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate in lab experiments include its potential applications in drug development and medicinal chemistry. Additionally, it has been shown to have inhibitory effects on several enzymes, making it a promising candidate for the treatment of various neurological disorders. However, the limitations of using (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate in lab experiments include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate. These include:
1. Further investigation of its inhibitory effects on enzymes involved in the regulation of neurotransmitters.
2. Development of derivatives of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate with improved safety and efficacy profiles.
3. Investigation of its potential applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.
4. Study of its antioxidant properties and potential applications in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate is a promising compound with potential applications in drug development and medicinal chemistry. Its inhibitory effects on enzymes involved in the regulation of neurotransmitters make it a promising candidate for the treatment of various neurological disorders. Further research is needed to determine its safety and efficacy in humans and to develop derivatives with improved properties.

Synthesis Methods

The synthesis of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves several steps. The first step involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with methyl thioglycolate in the presence of a base such as sodium hydride. This reaction results in the formation of tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate. The second step involves the reaction of tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate with 3-bromo-2-methylthiophene-1-carboxamidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate.

Scientific Research Applications

(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has potential applications in drug development and medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

tert-butyl (3S)-3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHFWDNNSKXSLY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.